Chlorthiophos sulfoxide

Overview

Description

Chlorthiophos sulfoxide (CTPSO) is a chemical compound that has been used in scientific research for several decades. It is an organophosphorus compound that has a wide range of applications in both organic and inorganic chemistry. CTPSO is a colorless, odorless, and non-toxic liquid that has a boiling point of 178°C and a melting point of -30°C. It is a versatile compound that has been used in a variety of scientific research applications.

Scientific Research Applications

Analysis and Detection in Environmental Samples

- Chlorthiophos sulfoxide, as a transformation product of organophosphorus pesticides, has been detected and analyzed in various environmental samples. A study developed a method for trace-level determination of organophosphorus pesticides and their transformation products in river waters. This method, involving automated on-line solid-phase extraction and liquid chromatography-mass spectrometry, allowed the identification of transformation products like fenthion sulfoxide, among others (Lacorte & Barceló, 1995).

Degradation and Stability in Water

- The degradation of organophosphorus pesticides, including this compound, has been studied in natural water environments. One study investigated the stability and half-life of various pesticides and their transformation products in estuarine waters, providing insights into the environmental fate of these compounds (Lacorte, Lartiges, Garrigues, & Barceló, 1995).

Impact on Water Treatment Processes

- Research has explored the oxidation of organophosphate pesticides during water treatment processes. This compound, as a product of pesticide oxidation, is relevant in understanding the formation and persistence of such compounds in treated water. This research provides valuable data for water treatment facilities to manage pesticide contamination (Kamel et al., 2009).

Role in Metabolism and Detoxification

- The metabolism and detoxification of organophosphorus insecticides, including sulfoxides like this compound, have been a subject of study. One research demonstrated that certain sulfoxides, formed as metabolic products from commercial organophosphorus insecticides, could be reduced in living organisms, highlighting their role in modifying the toxicity of these compounds (DeBaun & Menn, 1976).

Utilization in Pesticide Residue Analysis

- This compound has been included in studies aiming to develop analytical methods for pesticide residue analysis in food products. For instance, a study on the determination of pesticides in cereal-based baby foods involved the analysis of various organophosphorus pesticides, including their metabolites like disulfoton sulfoxide, demonstrating the importance of these compounds in food safety assessments (González-Curbelo et al., 2012).

Implications in Endocrine Disruption

- The endocrine-disrupting potential of organophosphorus pesticides, including their sulfoxide metabolites, has been investigated. For example, a study examined the antiandrogenic activity of fenthion and its transformation into fenthion sulfoxide, highlighting the metabolic interconversion and the sustained biological activity of these compounds (Kitamura et al., 2003).

Mechanism of Action

Target of Action

Chlorthiophos sulfoxide is an organophosphate compound . Organophosphates are known to primarily target the enzyme acetylcholinesterase, which plays a crucial role in nerve function . By inhibiting this enzyme, organophosphates disrupt the normal functioning of the nervous system, leading to various physiological effects.

Mode of Action

Organophosphates, such as this compound, inhibit acetylcholinesterase by binding to the active site of the enzyme . This prevents the enzyme from breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system. The accumulation of acetylcholine results in continuous stimulation of the nerves, muscles, and glands, leading to the symptoms of organophosphate poisoning .

Biochemical Pathways

Organophosphates are known to affect the cholinergic pathways in the nervous system . They inhibit acetylcholinesterase, leading to an accumulation of acetylcholine at the nerve synapses and neuromuscular junctions. This causes overstimulation of the nerves, muscles, and glands.

Pharmacokinetics

Organophosphates are generally absorbed through the skin, respiratory tract, and gastrointestinal tract . They are distributed throughout the body and can cross the blood-brain barrier. Metabolism of organophosphates typically occurs in the liver, and they are excreted in the urine .

Result of Action

The inhibition of acetylcholinesterase by this compound leads to an overaccumulation of acetylcholine, causing overstimulation of the nerves, muscles, and glands . This can result in symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (SLUDGE syndrome). In severe cases, it can lead to seizures, respiratory failure, and death .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature, humidity, and pH can affect the stability and effectiveness of the compound . Additionally, the presence of other chemicals can influence its action. For example, certain reducing agents can cause organophosphates to form highly toxic and flammable phosphine gas .

properties

IUPAC Name |

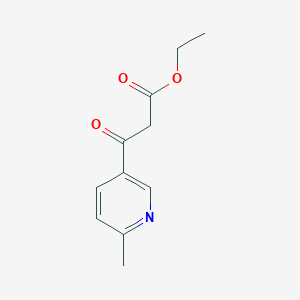

(2,5-dichloro-4-methylsulfinylphenoxy)-diethoxy-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2O4PS2/c1-4-15-18(19,16-5-2)17-10-6-9(13)11(20(3)14)7-8(10)12/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXYXQSWBAJYEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=CC(=C(C=C1Cl)S(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2O4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30951778 | |

| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

29185-21-5 | |

| Record name | Chlorthiophos sulfoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029185215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-[2,5-Dichloro-4-(methanesulfinyl)phenyl] O,O-diethyl phosphorothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30951778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Propenoic acid, 2-[methyl[(tridecafluorohexyl)sulfonyl]amino]ethyl ester](/img/structure/B1595919.png)

![2-Propanol, 1-[(2-pyridinylmethyl)amino]-](/img/structure/B1595928.png)

![Benzenamine, 5-chloro-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1595930.png)